N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the cyclopropane ring.
Scientific Research Applications
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antitumor properties . Additionally, it can modulate neurotransmitter receptors, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antitumor activities.
1,2,3-Thiadiazole derivatives: Exhibiting antifungal and antiviral properties.
1,2,5-Thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide stands out due to its unique combination of a thiadiazole ring and a cyclopropane carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62347-29-9 |
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Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3 |
InChI Key |
HGMZBBTZYCNURX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NS1)C)C(=O)C2CC2 |
Origin of Product |
United States |
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